6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17970703
InChI: InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

CAS No.:

Cat. No.: VC17970703

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Standard InChI InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2
Standard InChI Key OQEZGPXURARDCU-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The base compound, 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . Its hydrochloride salt, documented under PubChem CID 119106465, adopts the formula C₁₃H₁₅ClN₂O with a molecular weight of 250.72 g/mol . The IUPAC name for the parent compound is 3-(aminomethyl)-1-azatricyclo[7.3.1.0⁵,¹³]trideca-3,5(13),6,8-tetraen-2-one, reflecting its tricyclic framework .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1881322-03-7 (hydrochloride)
Molecular FormulaC₁₃H₁₄N₂O (base)
Molecular Weight214.26 g/mol (base)
SMILESC1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN
InChIKeyBYYPCYIRGFFTTI-UHFFFAOYSA-N

Structural Features

The molecule comprises a pyrido[3,2,1-ij]quinolin-5-one core, a tricyclic system merging pyridine and quinoline moieties. The aminomethyl group (-CH₂NH₂) at position 6 introduces a basic nitrogen, while the ketone at position 5 contributes to hydrogen-bonding interactions. X-ray crystallography data are unavailable, but computational models predict a planar quinoline ring fused to a partially saturated pyridine ring, constrained by the bicyclic dihydro structure .

Synthesis and Derivative Formation

Hydrochloride Salt Preparation

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with enhanced solubility in polar solvents .

Pharmacological and Biological Properties

Inferred Mechanisms of Action

Though direct studies are scarce, structural analogs within the pyridoquinoline class exhibit diuretic and antihypertensive activities. For example:

  • Aldosterone Synthase Inhibition: Pyridoquinolines with electron-withdrawing substituents inhibit CYP11B2, a key enzyme in aldosterone biosynthesis .

  • Toll-like Receptor (TLR) Modulation: The aminomethyl group may facilitate interactions with TLR2, implicated in inflammatory responses .

Predicted ADME Profiles

Computational models (e.g., SwissADME) predict moderate bioavailability (LogP ≈ 2.1) and blood-brain barrier permeability due to the compound’s lipophilic tricyclic core and polar functional groups .

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